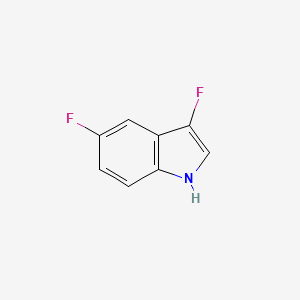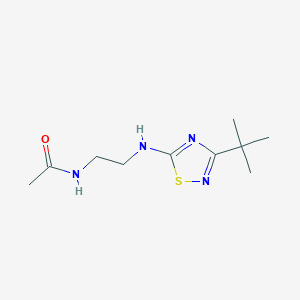
n-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced by reacting the thiadiazole derivative with ethylenediamine or its derivatives.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aminoethyl group can form hydrogen bonds with biological molecules, further influencing its activity.
類似化合物との比較
Similar Compounds
N-(2-(1,3,4-Thiadiazol-2-yl)ethyl)acetamide: Lacks the tert-butyl group, which may result in different biological activities.
N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)acetamide: Contains a methyl group instead of a tert-butyl group, affecting its chemical properties.
N-(2-(1,2,4-Triazol-3-yl)ethyl)acetamide: Contains a triazole ring instead of a thiadiazole ring, leading to different reactivity and applications.
Uniqueness
The presence of the tert-butyl group in N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide makes it unique compared to other similar compounds. This group can significantly influence the compound’s lipophilicity, stability, and biological activity, making it a valuable molecule for various applications in research and industry.
特性
分子式 |
C10H18N4OS |
|---|---|
分子量 |
242.34 g/mol |
IUPAC名 |
N-[2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C10H18N4OS/c1-7(15)11-5-6-12-9-13-8(14-16-9)10(2,3)4/h5-6H2,1-4H3,(H,11,15)(H,12,13,14) |
InChIキー |
RGLLSKXZZRDFMY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCNC1=NC(=NS1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


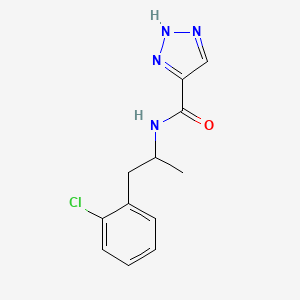
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
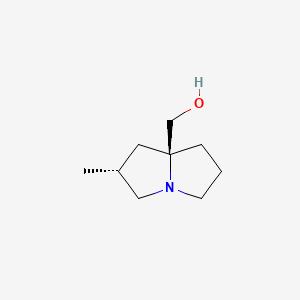
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
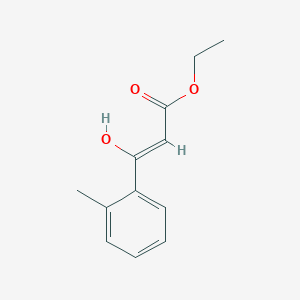
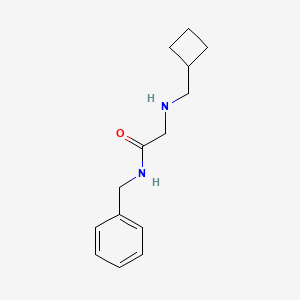
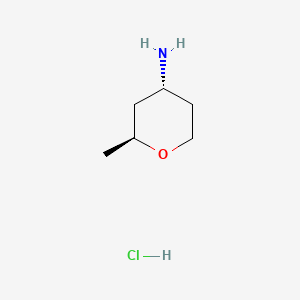
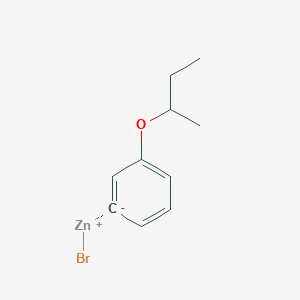
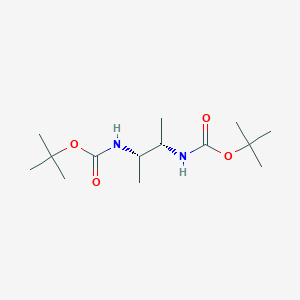
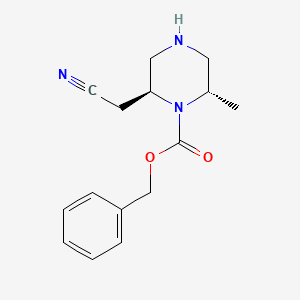
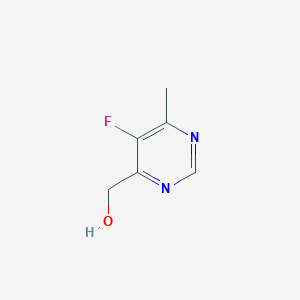
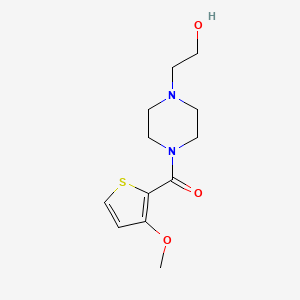
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
